Spermidine trihydrochloride
Overview
Description
Spermidine trihydrochloride is a synthetic compound with a wide range of applications in scientific research. It is a polyamine compound that is used in in vitro and in vivo experiments to study the effects of polyamines on cellular processes. It is a versatile compound with many advantages for lab experiments.
Scientific research applications
Plant Biology and Agriculture
Metabolic Profiling in Plants: Spermidine derivatives, such as N(1),N(12)-Bis(dihydrocaffeoyl)spermine, are identified in plants like potatoes and tomatoes during metabolic profiling. These compounds may account for some biological activity in plants (Parr et al., 2005).
Polyamine Metabolism in Parasitic Protozoa: The role of spermidine in parasitic protozoa, such as Plasmodium, Trypanosoma, and Leishmania, is significant for cell proliferation, differentiation, and biosynthesis of macromolecules (Kaiser et al., 2003).
Enhancing Salt Stress Tolerance in Rice: Exogenous spermidine contributes to protection against salt stress in rice chloroplasts, maintaining chloroplast structure stability (Jiang et al., 2020).
Human Health and Disease Treatment
Anti-inflammatory and Antioxidant Effects: Spermidine exhibits anti-inflammatory properties and reduces oxidative stress in models using macrophages and zebrafish (Jeong et al., 2017).
Autophagy Induction and Longevity: Spermidine acts as an autophagy inducer and has been linked to anti-aging effects and longevity in several model organisms (Madeo et al., 2010).
Reducing Severity of Neurological Conditions: Spermidine alleviates the severity of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, and may have potential as a treatment for MS (Guo et al., 2011).
Impact on Cellular Metabolism: It modulates Na⁺,K⁺-ATPase activity in the hippocampus of rats, impacting cellular metabolism and signaling (Carvalho et al., 2012).
- and necrotic core formation in atherosclerotic plaques, suggesting a potential role in treating vascular diseases (Michiels et al., 2016).
Regulation of Reproductive Functions: RNA interference targeting spermidine synthase gene in tobacco reveals spermidine's crucial role in reproductive potential and highlights the differences between spermidine and other polyamines (Choubey & Rajam, 2018).
Optic Nerve Regeneration: Spermidine promotes retinal ganglion cell survival and optic nerve regeneration in adult mice, indicating its potential use in treating neurodegenerative diseases like glaucoma (Noro et al., 2015).
Miscellaneous Applications
Fungal Plant Pathogen Growth Inhibition: Spermidine derivatives are shown to inhibit the growth of fungal plant pathogens, indicating potential agricultural applications (Mackintosh et al., 2001).
Polyamine Metabolism in Mammals: Spermidine plays a critical role in various cellular processes in mammals, such as protein and nucleic acid synthesis and structure, cell proliferation, differentiation, and apoptosis (Pegg, 2016).
properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059825 | |
Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Spermidine trihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Spermidine trihydrochloride | |
CAS RN |
334-50-9 | |
Record name | Spermidine trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azoniaoctamethylenediammonium trichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPERMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O14BED398 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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